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molecular formula C11H14N2O B8704490 4-{[(2-Methoxyethyl)amino]methyl}benzonitrile

4-{[(2-Methoxyethyl)amino]methyl}benzonitrile

Cat. No. B8704490
M. Wt: 190.24 g/mol
InChI Key: OOTDDGILEBSZQG-UHFFFAOYSA-N
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Patent
US08802704B2

Procedure details

2-Methoxyethylamine (2.2 mL, 25.5 mmol) was added into a solution of 4-cyanobenzyl bromide (1.0 g, 5.1 mmol) in ACN (10 mL) and the resulting mixture was stirred at RT for 1 hour. The reaction mixture was concentrated under vacuum. The crude product was dissolved in EtOAc, and then washed with a saturated aqueous solution of NaHCO3 and brine, dried (MgSO4) and concentrated under vacuum to give the title compound (958 mg, 99%). LC/MS (Method B): 191.0 (M+H)+. HPLC (Method A) Rt 1.44 min (Purity: 93.4%).
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][NH2:5].[C:6]([C:8]1[CH:15]=[CH:14][C:11]([CH2:12]Br)=[CH:10][CH:9]=1)#[N:7]>C(#N)C>[CH3:1][O:2][CH2:3][CH2:4][NH:5][CH2:12][C:11]1[CH:14]=[CH:15][C:8]([C:6]#[N:7])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
2.2 mL
Type
reactant
Smiles
COCCN
Name
Quantity
1 g
Type
reactant
Smiles
C(#N)C1=CC=C(CBr)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at RT for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in EtOAc
WASH
Type
WASH
Details
washed with a saturated aqueous solution of NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COCCNCC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 958 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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